molecular formula C27H22O6 B3516614 methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B3516614
M. Wt: 442.5 g/mol
InChI Key: VRYGEFWOAVYKPT-UHFFFAOYSA-N
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Description

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a biphenyl group, an oxoethoxy linkage, and a chromen-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, biphenyl derivatives, and oxoethoxy derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 2-[4-methyl-2-oxo-7-[2-oxo-2-(4-phenylphenyl)ethoxy]chromen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O6/c1-17-22-13-12-21(14-25(22)33-27(30)23(17)15-26(29)31-2)32-16-24(28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYGEFWOAVYKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 2
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methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 3
methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 4
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methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate
Reactant of Route 5
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methyl {7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

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